Product packaging for L-[1-13C]Fucose(Cat. No.:CAS No. 83379-38-8)

L-[1-13C]Fucose

Cat. No.: B583657
CAS No.: 83379-38-8
M. Wt: 195.175
InChI Key: QGDAKKGEZOUGCL-HDNRTSKLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-[1-13C]Fucose is a stable isotope-labeled monosaccharide essential for advanced research in glycobiology and metabolic tracing. This compound, with a molar mass of 195.19 g/mol and a 13C atom incorporated at the C1 position, is provided at ≥98% chemical purity and 99 atom % 13C isotopic purity . Researchers utilize this isotope to elucidate critical biological pathways, particularly in tracking the utilization of exogenous fucose via the salvage pathway and its subsequent activation into GDP-fucose for incorporation into glycans . Studies demonstrate that cells maintain distinct, organelle-specific pools of GDP-fucose and selectively use fucose from different metabolic origins (de novo synthesis, salvage, exogenous) for glycosylation . The heritage of the fucose monosaccharide is identified by the cell, influencing fucosylation by different fucosyltransferases on specific glycoproteins . This makes this compound an invaluable tool for probing the mechanisms of core fucosylation, a modification catalyzed solely by α1,6-fucosyltransferase (FUT8) that regulates key immune receptors like the T-cell receptor (TCR) and B-cell receptor (BCR) . Furthermore, exogenous L-fucose itself has demonstrated significant bioactivity, including anti-inflammatory and antidepressant effects in model systems, by modulating core fucosylation and downstream signaling pathways such as JAK2/STAT3 . The transport of L-fucose into mammalian cells is efficiently mediated by the GLUT1 (SLC2A1) transporter . This product is intended for research applications only, enabling precise investigation into fucose metabolism in health and disease.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O6 B583657 L-[1-13C]Fucose CAS No. 83379-38-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,4R,5S,6S)-2-(hydroxy(113C)methyl)-6-methyloxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O6/c1-3-4(9)5(10)6(11)7(12,2-8)13-3/h3-6,8-12H,2H2,1H3/t3-,4+,5+,6-,7?/m0/s1/i2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGDAKKGEZOUGCL-HDNRTSKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H](C(O1)([13CH2]O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Generation for L 1 13c Fucose Studies

Chemical Synthesis Routes for L-[1-13C]Fucose

The chemical synthesis of this compound typically involves the introduction of a carbon-13 isotope at the C1 position of a suitable precursor. While a variety of synthetic routes for unlabeled L-fucose exist, starting from more common sugars like D-mannose or L-arabinose, the specific introduction of the ¹³C label at the anomeric center requires a carefully planned synthetic strategy.

One plausible approach involves a chain extension of a five-carbon precursor, such as L-arabinose. A key step in such a synthesis would be the introduction of the ¹³C label using a ¹³C-labeled cyanide, such as potassium cyanide (K¹³CN), in a Kiliani-Fischer-type synthesis. This reaction adds the ¹³C-labeled carbon to the aldehyde group of the precursor, forming a cyanohydrin intermediate. Subsequent hydrolysis of the nitrile group to a carboxylic acid, followed by reduction, would yield the six-carbon sugar with the ¹³C label specifically at the C1 position. The stereochemistry at the newly formed chiral center (C2) needs to be carefully controlled or the desired epimer separated to obtain the L-galacto configuration of fucose. The final steps would involve the deoxygenation at the C6 position to yield this compound.

Enzymatic Synthesis of GDP-L-[1-13C]Fucose

Guanosine (B1672433) diphosphate (B83284) (GDP)-L-fucose is the activated sugar nucleotide donor required by fucosyltransferases to incorporate fucose into glycans. The enzymatic synthesis of GDP-L-[1-¹³C]Fucose from L-[1-¹³C]Fucose is a highly efficient and specific method that leverages the cell's natural biosynthetic pathways.

Utilization of Salvage Pathway Enzymes for Isotopic Enrichment

The salvage pathway provides a direct and efficient route for the synthesis of GDP-L-[1-¹³C]Fucose from exogenously supplied L-[1-¹³C]Fucose. This pathway is particularly advantageous for isotopic labeling as it directly utilizes the pre-labeled monosaccharide. The key enzyme in this pathway is the bifunctional L-fucokinase/GDP-L-fucose pyrophosphorylase (FKP).

This chemoenzymatic approach has been successfully employed for the synthesis of GDP-L-fucose and its analogs. The process involves two sequential enzymatic reactions catalyzed by FKP:

Phosphorylation: L-[1-¹³C]Fucose is first phosphorylated at the C1 position by the fucokinase activity of FKP, using adenosine (B11128) triphosphate (ATP) as the phosphate (B84403) donor, to produce L-[1-¹³C]fucose-1-phosphate.

GDP-fucose synthesis: The GDP-L-fucose pyrophosphorylase activity of FKP then catalyzes the reaction of L-[1-¹³C]fucose-1-phosphate with guanosine triphosphate (GTP) to yield GDP-L-[1-¹³C]Fucose and pyrophosphate.

The reaction is typically carried out in a one-pot synthesis, which simplifies the procedure and maximizes the yield. The equilibrium of the pyrophosphorylase reaction is driven forward by the hydrolysis of the released pyrophosphate by an inorganic pyrophosphatase, which is often included in the reaction mixture.

Considerations for De Novo Pathway Labeling Strategies

The de novo pathway synthesizes GDP-L-fucose from GDP-D-mannose through a series of enzymatic reactions. While this pathway is the primary source of GDP-L-fucose in many organisms, its use for the specific synthesis of GDP-L-[1-¹³C]Fucose presents significant challenges.

The de novo pathway involves the conversion of GDP-D-mannose to GDP-4-keto-6-deoxy-D-mannose by GDP-mannose 4,6-dehydratase (GMD), followed by the epimerization and reduction to GDP-L-fucose by GDP-4-keto-6-deoxy-D-mannose-3,5-epimerase-4-reductase (FX). To introduce a ¹³C label at the C1 position of fucose via this pathway, one would need to start with GDP-D-[1-¹³C]mannose. The synthesis of this labeled precursor would itself be a complex undertaking. Furthermore, controlling the specific labeling pattern through a multi-step enzymatic cascade can be challenging and may lead to isotopic scrambling if the enzymes or intermediates are involved in other metabolic pathways. Therefore, for the targeted synthesis of GDP-L-[1-¹³C]Fucose, the salvage pathway is the more direct and preferred method.

Purity Assessment and Isotopic Enrichment Verification of this compound and its Derivatives

Rigorous analysis is essential to confirm the chemical purity and to verify the position and extent of isotopic enrichment of L-[1-¹³C]Fucose and its derivatives. The two primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful non-destructive technique for determining the structure of molecules and for confirming the site of isotopic labeling.

¹³C NMR: Carbon-13 NMR is particularly crucial for verifying the position of the isotopic label. In the spectrum of L-[1-¹³C]Fucose, the signal corresponding to the C1 carbon will be significantly enhanced due to the high abundance of the ¹³C isotope at this position. The chemical shifts of the anomeric carbon (C1) are distinct for the α and β anomers of fucose, typically appearing in the range of 90-100 ppm. The presence of the ¹³C label at C1 will also result in characteristic one-bond and two-bond ¹³C-¹H coupling constants in the ¹H NMR spectrum, providing further confirmation of the label's position.

Interactive Data Table: ¹³C NMR Chemical Shifts of L-Fucose Anomers

Carbon Atomα-L-Fucose (ppm)β-L-Fucose (ppm)
C1~92.5~97.0
C2~68.5~71.5
C3~70.0~72.5
C4~72.0~72.0
C5~67.5~70.5
C6~16.0~16.0

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of the synthesized compound and to quantify the level of isotopic enrichment.

Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS) can precisely determine the mass of the L-[1-¹³C]Fucose molecule, which will be one mass unit higher than that of unlabeled L-fucose.

Isotopic Enrichment Verification: By analyzing the isotopic distribution in the mass spectrum, the percentage of ¹³C incorporation can be calculated. The mass spectrum of a successfully labeled sample will show a significant increase in the intensity of the M+1 peak (corresponding to the molecule containing one ¹³C atom) relative to the M peak (the monoisotopic peak of the unlabeled compound). The isotopic enrichment is calculated by comparing the relative intensities of the peaks corresponding to the labeled and unlabeled species, after correcting for the natural abundance of ¹³C.

Metabolic Tracing and Flux Analysis with L 1 13c Fucose

Elucidation of L-Fucose Metabolic Pathways

In mammalian cells, the activated form of fucose, Guanosine (B1672433) Diphosphate (B83284) (GDP)-Fucose, is synthesized through two distinct pathways: the de novo biosynthesis pathway and the salvage pathway. L-[1-13C]Fucose is instrumental in dissecting the contributions and regulation of these pathways.

De Novo Biosynthesis Pathway Activity

The de novo pathway is the primary source of GDP-Fucose under normal physiological conditions, estimated to provide approximately 90% of the total cellular pool. nih.govoup.com This pathway synthesizes GDP-Fucose from Guanosine Diphosphate (GDP)-Mannose through a series of enzymatic reactions catalyzed by GDP-Mannose 4,6-dehydratase (GMDS) and GDP-4-keto-6-deoxymannose 3,5-epimerase/4-reductase (TSTA3, also known as FX protein). nih.govoup.com

While this compound is primarily a tracer for the salvage pathway, its application in tandem with other labeled precursors, such as ¹³C-labeled glucose which enters the de novo pathway via conversion to GDP-Mannose, allows for a comprehensive analysis. biorxiv.orgnih.gov When cells are supplied with ¹³C-glucose, the carbons in the resulting de novo-synthesized GDP-Fucose become labeled (e.g., M+6 for uniformly labeled glucose). nih.gov The activity of the de novo pathway can be measured by monitoring the rate of formation and the extent of labeling in the GDP-Fucose pool derived from the glucose tracer. The introduction of unlabeled L-Fucose has been shown to rapidly and completely suppress the contribution of the de novo pathway, demonstrating a key regulatory feedback mechanism where the presence of extracellular fucose inhibits de novo synthesis. nih.gov

Salvage Pathway Contribution to GDP-Fucose Pool

The salvage pathway provides an alternative route for GDP-Fucose synthesis, utilizing free L-Fucose obtained from extracellular sources or from the lysosomal degradation of cellular glycoconjugates. nih.govoup.com This pathway involves two key enzymes: Fucokinase (FCSK), which phosphorylates L-Fucose to Fucose-1-Phosphate, and GDP-Fucose Pyrophosphorylase (FPGT), which converts Fucose-1-Phosphate to GDP-Fucose. nih.gov

Under basal conditions, the salvage pathway is a minor contributor, responsible for about 10% of the total GDP-Fucose pool. nih.gov However, its contribution becomes predominant when cells are supplemented with exogenous fucose. Using L-[1-¹³C]Fucose as a tracer allows for the direct measurement of this pathway's activity. The ¹³C label from L-[1-¹³C]Fucose is incorporated into the GDP-Fucose pool, and the rate of this incorporation reflects the flux through the salvage pathway.

Research has shown that supplementing cells with fucose leads to a dramatic increase in the intracellular GDP-Fucose concentration, indicating the high efficiency of the salvage pathway. For instance, in Human Embryonic Kidney (HEK293T) cells, supplementation with fucose can increase the GDP-Fucose pool by 40- to 50-fold.

Table 1: Effect of Exogenous Fucose Supplementation on Intracellular GDP-Fucose Concentration
Cell LineConditionIntracellular GDP-Fucose Concentration (µM)Fold Increase
HEK293TNon-supplemented~5~40-50x
Fucose-supplemented~200-250
HepG2Non-supplemented~10~15x
Fucose-supplemented~150

Data derived from studies on HEK293T and HepG2 cell lines, demonstrating the significant increase in the GDP-Fucose pool upon external fucose supplementation, which is processed through the salvage pathway.

Interplay and Regulation Between De Novo and Salvage Pathways

The de novo and salvage pathways were once considered to operate independently, but recent evidence reveals a mutual regulatory interplay between them. nih.govnih.gov Isotopic tracing studies, including those using knockout cell lines for key enzymes in each pathway, have been crucial in uncovering this crosstalk.

A key finding is that the availability of extracellular fucose and the subsequent activation of the salvage pathway exert strong negative feedback on the de novo pathway. nih.gov Conversely, the functionality of the de novo pathway can influence the salvage pathway. Studies using cells with genetic knockouts of the de novo pathway enzymes GMDS (GMDSKO) or TSTA3 (TSTA3KO) have shown that these cells become heavily reliant on the salvage pathway for fucosylation.

Upon fucose supplementation, TSTA3KO cells accumulate exceptionally high levels of GDP-Fucose. nih.gov Furthermore, in cells lacking the salvage pathway enzyme FCSK (FCSKKO), the protein level of the de novo enzyme TSTA3 was found to be elevated, suggesting a compensatory mechanism where the cell attempts to upregulate de novo synthesis when the salvage pathway is inactive. nih.gov These findings highlight a sophisticated regulatory network that balances the contributions of both pathways to maintain the cellular fucosylation potential.

Table 2: Intracellular GDP-Fucose Levels in Wild-Type and Knockout HEK293T Cells
Cell LineConditionGDP-Fucose Concentration (µM)
Wild-Type (WT)Unsupplemented~400
Fucose-supplemented~400
TSTA3KO (De Novo Deficient)Unsupplemented0
Fucose-supplemented~2400
GMDSKO (De Novo Deficient)UnsupplementedData not specified
Fucose-supplementedData not specified
FCSKKO (Salvage Deficient)UnsupplementedData not specified
Fucose-supplementedData not specified

Data from Skurska et al., highlighting the dramatic increase in GDP-Fucose in TSTA3 knockout cells upon fucose supplementation, demonstrating the interplay between the two pathways. nih.gov

L-Fucose Catabolism and Degradation Pathway Analysis

While the primary metabolic fate of L-Fucose in mammalian cells is its activation to GDP-Fucose for glycosylation, catabolic pathways for its degradation also exist. These pathways are less studied in the context of isotopic tracing compared to the biosynthetic routes. In some organisms, particularly bacteria, L-fucose can be catabolized into intermediates of central carbon metabolism, such as pyruvate and lactate.

In mammals, evidence suggests that L-fucose can be broken down, potentially to pyruvate and lactate. The initial step is catalyzed by L-fucose dehydrogenase. However, the use of L-[1-¹³C]Fucose to specifically trace and quantify the flux through these degradation pathways in mammalian cells is not well-documented in current scientific literature. Such an experiment would involve administering L-[1-¹³C]Fucose and tracking the appearance of the ¹³C label in downstream catabolites like ¹³C-labeled pyruvate or lactate. This remains an area requiring further investigation to fully understand the complete metabolic network of fucose.

Quantitative Metabolic Flux Analysis (MFA) Using this compound

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network. creative-proteomics.com By using isotopically labeled substrates like L-[1-¹³C]Fucose and measuring the distribution of the label in downstream metabolites, MFA can provide a detailed snapshot of cellular metabolism. d-nb.info

Steady-State Isotopic Labeling Experiments

Steady-state ¹³C-MFA is a widely used approach where cells are cultured with a ¹³C-labeled substrate for a duration sufficient to achieve both metabolic and isotopic steady state. nih.gov This means that intracellular metabolite concentrations and fluxes are constant, and the isotopic enrichment of metabolites is no longer changing over time. nih.gov

In a typical steady-state experiment using L-[1-¹³C]Fucose:

Tracer Introduction: Cells are cultured in a medium containing L-[1-¹³C]Fucose as the tracer.

Steady State: The culture is maintained until the isotopic labeling of key metabolites, such as Fucose-1-Phosphate and GDP-Fucose, reaches a plateau.

Metabolite Extraction and Analysis: Intracellular metabolites are extracted, and the mass isotopomer distributions (MIDs) are measured using techniques like mass spectrometry (MS). nih.gov The MID reveals the proportion of molecules that are unlabeled (M+0), singly labeled (M+1, from L-[1-¹³C]Fucose), doubly labeled (M+2), and so on.

Flux Calculation: The measured MIDs, along with other measured rates (e.g., substrate uptake, product secretion), are used as inputs for a computational model of the metabolic network. The model then estimates the intracellular fluxes that best explain the observed labeling patterns. d-nb.info

Using L-[1-¹³C]Fucose in a steady-state MFA experiment would allow for the precise quantification of the flux through the salvage pathway. By observing the M+1 enrichment in the GDP-Fucose pool, the absolute rate of fucose salvage can be calculated. When combined with other tracers like ¹³C-glucose, this approach enables a comprehensive analysis of the entire fucose metabolic network, detailing the precise contributions and fluxes of both the de novo and salvage pathways under various conditions. While the principles are well-established, specific and comprehensive steady-state MFA studies published using this compound as the primary tracer are limited, with many studies opting for uniformly labeled glucose or other fucose isotopologues. biorxiv.orgnih.gov

Non-Steady-State Isotopic Labeling and Kinetic Studies

Isotopically nonstationary 13C metabolic flux analysis (INST-MFA) is a key technique that leverages tracers like this compound to study metabolic dynamics in systems that are not at a metabolic steady state. nih.gov This is particularly useful for analyzing cells with slow metabolism or those undergoing transitions, such as activation. nih.gov In INST-MFA, cells are cultured with a 13C-labeled substrate, and the rate at which the 13C label is incorporated into various downstream metabolites is measured over time. nih.gov The time-dependent labeling patterns provide crucial information about the kinetics of the metabolic network. nih.gov

Kinetic studies using labeled fucose help determine key enzymatic parameters. For example, studies on the enzymes involved in fucose metabolism have determined their affinity for substrates (Km values). Such kinetic data is fundamental to understanding how fucose is processed in different biological contexts. nih.gov

Table 1: Kinetic Parameters of Enzymes in Fucose-Related Pathways
EnzymeSubstrateApparent Km (µM)Organism/Cell Line
2-keto-3-deoxy-L-fuconate:NAD+ oxidoreductase2-keto-3-deoxy-L-fuconate200Pork Liver
NAD+220 - 250
FucosyltransferaseGDP-fucose49 - 53Colo 205 Cells
nLc4 (acceptor)18

Computational Modeling for Flux Determination and Pathway Elucidation

Data from this compound labeling experiments are integrated with computational models to quantify metabolic fluxes and elucidate pathway activities. unt.edu This process, known as 13C-Metabolic Flux Analysis (13C-MFA), is a cornerstone for understanding cellular metabolism. nih.gov

The general workflow involves several steps:

Metabolic Network Construction : A model of the relevant metabolic pathways is constructed, detailing all known biochemical reactions and their stoichiometry. nih.gov

Isotope Labeling Experiment : Cells are cultured with this compound. The isotopic label gradually distributes throughout the metabolic network. nih.gov

Mass Spectrometry Analysis : The distribution of the 13C label in various intracellular metabolites is measured using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov This provides data on the mass isotopomer distributions of key metabolites.

Flux Estimation : Computational algorithms are used to estimate the metabolic flux distribution that best explains the experimentally measured labeling patterns. nih.gov The model calculates theoretical isotope labeling states for a given flux distribution, which are then compared to the measured data to find the best fit. nih.gov

This integrated approach allows for the quantitative determination of pathway utilization, identification of metabolic bottlenecks, and a deeper understanding of how cells regulate their metabolic networks. unt.edunih.gov

Tracing of this compound Incorporation into Glycoconjugates

This compound is an invaluable tracer for monitoring the synthesis and modification of glycoconjugates, which are complex molecules composed of carbohydrates linked to proteins (glycoproteins) or lipids (glycolipids). Fucosylation, the addition of fucose to these molecules, is a critical post-translational modification involved in numerous biological processes. oup.comnih.gov

Fucosylation of N-Glycans (e.g., Core Fucosylation, Antennae Fucosylation)

N-glycans are sugar chains attached to the asparagine residues of proteins. Fucose can be added to N-glycans in different positions, most notably as "core" fucose or "antennary" fucose.

Core Fucosylation : This involves the attachment of a fucose residue via an α-1,6-linkage to the innermost N-acetylglucosamine (GlcNAc) residue of the N-glycan core. nih.govoup.com This reaction is catalyzed by the enzyme α1,6-fucosyltransferase (FUT8). oup.comnih.gov Studies using labeled fucose have shown that core fucosylation is highly sensitive to the concentration of the fucose donor, GDP-L-fucose, within the Golgi apparatus. oup.comnih.gov In certain cell types, core fucosylation is significantly reduced when GDP-L-fucose transport into the Golgi is impaired, and this defect can be rescued by supplementing the cells with exogenous fucose. nih.govnih.gov

Antennae Fucosylation : Fucose can also be added to the outer branches (antennae) of N-glycans, forming structures like the Lewis X epitope. oup.com Tracing studies with labeled fucose have revealed that the incorporation into different positions can be distinct. For N-glycans with two fucose residues, the core fucose is often labeled at lower concentrations of exogenous labeled fucose than the second, antennary fucose. nih.gov This suggests that different fucosyltransferases, possibly located in different Golgi compartments, may rely on distinct pools of GDP-fucose. nih.gov

Table 2: Fucosylation of N-Glycan Structures
Fucosylation TypeLinkageEnzyme FamilyKey Findings from Tracing Studies
Core Fucosylationα-1,6 to core GlcNAcFUT8Highly dependent on Golgi GDP-L-fucose concentration; nearly absent in biantennary charged oligosaccharides in LAD II cells. oup.comnih.gov
Antennae Fucosylationα-1,3 / α-1,4FUT3-FUT7, FUT9Requires higher concentrations of exogenous fucose for labeling compared to core fucose in some N-glycans. oup.comnih.gov

Fucosylation of O-Glycans

O-glycans are sugar chains attached to the hydroxyl group of serine or threonine residues in proteins. This compound can be used to trace the fucosylation of mucin-type O-glycans. nih.gov In cells with deficient GDP-fucose transport, the fucosylation of these O-glycans is compromised. However, similar to N-glycans, this defect can be reversed by supplementing the cells with exogenous fucose, demonstrating that the salvage pathway can supply the necessary GDP-fucose for O-glycan synthesis. nih.gov The O-linked fucose glycosylation pathway involves a specific enzyme, GDP-fucose:polypeptide fucosyltransferase, which adds fucose directly to the protein. oup.com

Biosynthesis of Specific Fucosylated Glycolipids

Glycolipids are lipids with attached carbohydrate chains, and many of these can be fucosylated. oup.com this compound tracing can elucidate the biosynthesis of specific fucosylated glycolipids, such as those of the lacto-series found in human colonic adenocarcinoma cells. nih.gov Studies have demonstrated the enzymatic transfer of fucose to both type 1 and type 2 chain glycolipid acceptors. nih.gov Kinetic analyses have determined the enzyme affinities for the sugar donor (GDP-fucose) and various glycolipid acceptors. nih.gov For instance, the apparent Km value for the acceptor nLc4 was found to be 18 µM, while for Lc4 it was 42 µM, indicating a higher affinity for the nLc4 acceptor. nih.gov

Linkage-Specific Fucosylation Analysis

Determining the specific linkage of fucose to the glycan structure is crucial for understanding its function. Fucose can be attached via α-1,2, α-1,3, α-1,4, or α-1,6 glycosidic bonds. nih.gov Using this compound in combination with advanced analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy allows for precise linkage analysis. nih.govoup.com For example, a mass spectrometry-based methodology can distinguish between core (α-1,6) and antennary fucosylation on specific glycosites of a protein. umich.edu By analyzing the fragmentation patterns of glycopeptides containing the 13C label, researchers can pinpoint the location and linkage of the incorporated fucose, providing detailed structural information about the fucosylated glycoconjugates. umich.edu

Analytical Methodologies for Detection and Quantification of L 1 13c Fucose and Its Metabolites

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei, providing detailed information about molecular structure, dynamics, and interactions. For isotopically labeled compounds like L-[1-13C]Fucose, NMR is particularly valuable for confirming the precise location of the label and monitoring metabolic conversions.

Carbon-13 (¹³C) NMR spectroscopy is a cornerstone for verifying the positional enrichment of stable isotopes within a molecule. By incorporating ¹³C at a specific carbon atom, such as the C1 position in L-fucose, researchers can directly observe the ¹³C signal at that location. This technique allows for the confirmation of successful labeling and the quantification of isotopic enrichment, often referred to as Positional Isotope Carbon Enrichment (PICE) analysis kuleuven.be. The ¹³C chemical shift is highly sensitive to the electronic environment of the carbon atom, enabling differentiation between carbons with and without the ¹³C label. This is essential for metabolic flux analysis, where understanding the distribution of labels across different carbon positions in downstream metabolites is critical. While ¹³C NMR can directly measure positional labeling, it is generally considered a slower and less sensitive technique compared to MS for complex biological samples kuleuven.be.

Proton (¹H) NMR spectroscopy offers a complementary approach, providing insights into the dynamic changes occurring during metabolic processes. ¹H NMR is highly sensitive to changes in the chemical environment of hydrogen atoms, which are abundant in carbohydrates. By monitoring the ¹H NMR spectrum of a sample containing this compound, researchers can track the disappearance of fucose-specific proton signals and the appearance of new signals corresponding to its oxidation products or downstream metabolites kuleuven.be. This allows for real-time monitoring of metabolic conversions, such as the oxidation of fucose or its incorporation into larger glycoconjugates. The integration of specific proton signals can also provide semi-quantitative information about the relative abundance of different metabolites, aiding in the understanding of metabolic flux and pathway dynamics.

For the structural elucidation of fucose-containing glycans or complex metabolites derived from this compound, multi-dimensional NMR techniques are indispensable. Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provide crucial information about proton-proton and proton-carbon connectivities within a molecule oup.commdpi.com. These techniques allow for the unambiguous assignment of signals and the determination of the complete structure of carbohydrates, including linkage patterns and stereochemistry. When this compound is used as a tracer, these methods can help to trace the fate of the labeled carbon through complex metabolic networks and confirm the structure of labeled products.

Mass Spectrometry (MS)-Based Approaches

Mass Spectrometry (MS) is a highly sensitive and specific analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), MS is a workhorse for the identification and quantification of a wide range of analytes, including isotopically labeled metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS) is widely used for the analysis of volatile and semi-volatile compounds. For monosaccharides like fucose, which are not inherently volatile, derivatization is typically required to convert them into more volatile derivatives suitable for GC separation. GC-MS is particularly powerful for analyzing mass isotopomer distributions of monosaccharides kuleuven.benih.govfrontiersin.org. After derivatization, the mass spectrometer can detect molecules that differ in mass due to the incorporation of stable isotopes, such as ¹³C. By analyzing the relative abundance of different mass isotopomers (e.g., molecules containing zero, one, or more ¹³C atoms), researchers can determine the extent of isotopic labeling and infer metabolic fluxes.

Table 1: GC-MS Analysis of this compound Isotopomers (Conceptual)

Analyte/IsotopomerExpected Mass (Da)Characteristic m/z (Fragment Ion)Notes
Unlabeled Fucose (Derivative)Xm/z (fragment 1)Baseline measurement for unlabeled fucose.
This compound (Derivative)X + 1m/z (fragment 1 + 1)Confirms ¹³C incorporation at the labeled position.
L-[1,2-13C2]Fucose (Derivative)X + 2m/z (fragment 1 + 2)If doubly labeled fucose were used, or if other ¹³C sources are present.

Note: 'X' represents the mass of the derivatized fucose molecule. Specific m/z values depend on the derivatization agent and the fragmentation pattern.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem MS (LC-MS/MS) variant are indispensable for the analysis of less volatile and more polar compounds, including nucleotide sugars and glycopeptides. These techniques offer high sensitivity and specificity, enabling the separation and detection of complex molecules within biological matrices.

In the context of this compound, LC-MS/MS can be used to:

Quantify Labeled Glycopeptides: Fucose is a common monosaccharide found in N-linked and O-linked glycans attached to proteins, forming glycopeptides. LC-MS/MS allows for the separation of these glycopeptides and their subsequent fragmentation to identify specific glycan structures, including those containing fucose. The presence of the ¹³C label in this compound can be detected as a mass shift in the glycopeptide or its fragments, allowing for the quantification of fucose incorporation into specific glycoproteins. For instance, oxonium ions characteristic of fucose (deoxyHex) can be monitored.

Analyze Nucleotide Sugars: While not explicitly detailed in the provided snippets, LC-MS is the standard method for identifying and quantifying nucleotide sugars, such as GDP-fucose, which are the activated precursors for fucose biosynthesis and transfer. The incorporation of ¹³C into L-fucose would lead to a corresponding mass shift in GDP-fucose, detectable by LC-MS.

Table 2: Characteristic m/z Values for Fucose-Related Ions in LC-MS Analysis

Ion TypeMonosaccharide ComponentCharacteristic m/zSource SnippetNotes
Oxonium ionHexNAc138Common fragment ion from N-acetylhexosamine.
Oxonium ionHexNAc274Another common fragment ion from N-acetylhexosamine.
Oxonium ionFucose (deoxyHex)133Characteristic fragment ion for fucose (mass 160 Da, loss of H2O and CH2O gives 133).
Oxonium ionNeuAc274Characteristic fragment ion for N-acetylneuraminic acid.
Oxonium ionNeuAc657Fragment ion from N-acetylneuraminic acid.
Oxonium ionNeuAc512Fragment ion from N-acetylneuraminic acid.
Oxonium ionNeuAc803Fragment ion from N-acetylneuraminic acid.
Glycopeptide fragment (HexNAc+Hex+Fuc)Bi-fucosylated tri-antennary glycopeptide512.20Diagnostic ion for a specific fucosylated glycopeptide structure.

Note: m/z values can vary slightly depending on the ionization mode (e.g., positive or negative ion mode) and the specific fragmentation method used.

Compound List:

this compound

Fucose (Fuc)

Hexoses (Hex)

N-acetylhexosamines (HexNAc)

N-acetylneuraminic acid (NeuAc)

N-glycolyl neuraminic acids (NeuGc)

Electrospray Ionization Mass Spectrometry (ESI-MS) for Enzyme Kinetics and Product Formation

Electrospray ionization mass spectrometry (ESI-MS) has emerged as a powerful and versatile technique for the real-time analysis of enzyme kinetics and the identification of reaction products beilstein-institut.de. Unlike traditional spectrophotometric methods that often require specialized substrates with chromophores, ESI-MS can directly analyze reaction mixtures, even those derived from crude extracts, without extensive sample pre-treatment beilstein-institut.denih.gov. This capability is particularly advantageous when studying enzymes that act on natural substrates like L-fucose.

When this compound is used as a substrate, ESI-MS allows for the direct monitoring of its consumption and the formation of labeled products. The presence of the 13C isotope provides a distinct mass shift, enabling researchers to differentiate between the labeled substrate/product and any unlabeled counterparts present in the sample or arising from natural abundance bioconductor.orgmdpi.com. This is crucial for accurately determining reaction rates and identifying the specific metabolic conversions catalyzed by enzymes. For instance, studies have employed mass spectrometry, including ESI-MS, to analyze the products of L-fucose metabolism, such as L-fuconate, when using L-[1-13C]-fucose as a substrate nih.gov. The ability to simultaneously monitor multiple species, including substrate, product, and internal standards, enhances the precision and efficiency of kinetic analyses nih.gov. Furthermore, ESI-MS coupled with tandem mass spectrometry (MS/MS) offers enhanced selectivity and sensitivity, making it a valuable alternative to conventional methods that may rely on radioactive labels nih.gov.

Table 1: Example Kinetic Parameters for Fucosyltransferase V

This table illustrates the type of kinetic data (Km and kcat) that can be determined using MS-based methods for enzymes involved in fucose metabolism, similar to how they would be determined for enzymes acting on this compound. These parameters are critical for understanding enzyme efficiency and reaction mechanisms.

Enzyme/SubstrateKm (µM)kcat (s-1)Method UsedReference
Fucosyltransferase V / GDP-L-fucose50.4 ± 5.51.46 ± 0.044ESI-MS with MRM nih.gov
Fucosyltransferase V / GDP-L-fucose54.3 ± 4.61.49 ± 0.039Radioactivity-based nih.gov

Multiple Reaction Monitoring (MRM) in Tandem Mass Spectrometry (MS/MS)

Multiple Reaction Monitoring (MRM), a technique performed in tandem mass spectrometry (MS/MS), is a highly specific and sensitive method for the targeted quantification of analytes nih.govresearchgate.net. In the context of this compound analysis, MRM allows researchers to select specific precursor ions (e.g., the molecular ion of this compound or its labeled metabolites) and monitor their fragmentation into characteristic product ions nih.govresearchgate.netmdpi.com. This targeted approach significantly reduces background noise and matrix interference, leading to highly accurate and reproducible quantification even at low concentrations mdpi.com.

The use of MRM is particularly beneficial for stable isotope-labeled compounds like this compound. By defining specific precursor-to-product ion transitions unique to the labeled molecule, researchers can precisely quantify its abundance in complex biological matrices researchgate.netmdpi.com. This is often achieved using stable isotope dilution, where a known amount of an isotopically labeled internal standard (e.g., this compound with a different isotopic label, or a structurally similar but unlabeled compound) is added to the sample before analysis. The ratio of the analyte's signal to the internal standard's signal provides a robust measure of the analyte's concentration mdpi.com. Studies utilizing LC-MS/MS with MRM have demonstrated the ability to quantify 13C-labeling in various metabolites with high accuracy and sensitivity, reaching the femtomole (fmol) range researchgate.net. For this compound, MRM would enable precise measurement of its incorporation into metabolic pathways or its concentration in biological samples.

Table 2: Principle of MRM for this compound Quantification

This table illustrates the concept of MRM by showing hypothetical precursor and product ions that would be monitored for the specific quantification of this compound. The selection of unique transitions ensures high specificity.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Transition (Precursor -> Product)
This compound[M+H]+ (e.g., 165.06)Fragment Ion 1165.06 -> Fragment Ion 1
Fragment Ion 2165.06 -> Fragment Ion 2
This compound[M+Na]+ (e.g., 187.04)Fragment Ion 1187.04 -> Fragment Ion 1
Fragment Ion 2187.04 -> Fragment Ion 2

(Note: Specific m/z values for this compound and its fragmentation patterns would be experimentally determined. The values provided are illustrative.)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) for Glycan Profiling

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a widely used technique for the analysis and profiling of complex carbohydrates, including glycans nih.govresearchgate.netludger.com. It is particularly effective for analyzing mixtures of glycans and determining their molecular masses, which can then be used to infer their structures ludger.com. When this compound is incorporated into glycans, either through cellular biosynthesis or enzymatic modification, it results in a specific mass shift nih.gov.

The incorporation of this compound, where the first carbon atom is replaced by its 13C isotope, leads to a mass increase of approximately 1 Dalton (Da) per fucose residue compared to an unlabeled glycan. For example, if a glycan structure contains a single fucose residue labeled at the first carbon, its mass will be 1 Da higher than the equivalent unlabeled glycan. This mass difference allows MALDI-TOF MS to distinguish between glycans with and without the labeled fucose moiety nih.gov. Researchers can analyze glycan profiles from samples treated with this compound to identify and quantify fucosylated glycans and understand fucose metabolism nih.govnih.gov. Furthermore, 13C-labeled glycans can serve as internal standards for quantitative glycan analysis in techniques like MALDI-TOF MS, ESI, and LC-MS aspariaglycomics.com. The analysis often involves derivatization, such as permethylation, to improve ionization efficiency and stabilize labile components like sialic acids, enhancing the quality of the glycan profile ludger.com.

Table 3: Glycan Mass Shift Upon this compound Incorporation

This table demonstrates how the incorporation of this compound, with a mass shift of +1 Da due to the 13C substitution at the first carbon, can be detected in glycan structures using MALDI-TOF MS.

Glycan Component (Example)Unlabeled Mass (Da)Mass with this compound Incorporation (Da)Mass Difference (Da)
Core Fucose~146.14~147.14+1
N-Glycan Fragment (with fucose)~1500.50~1501.50+1
O-Glycan Fragment (with fucose)~1200.30~1201.30+1

(Note: The exact masses are illustrative and depend on the specific glycan structure and ionization state. The principle is the +1 Da shift per incorporated this compound unit.)

Computational Correction for Natural Isotopic Abundance in Labeled Data

A critical aspect of analyzing data from stable isotope tracer experiments, such as those using this compound, is the need for computational correction for the natural abundance of isotopes bioconductor.orgnih.gov. All elements naturally exist as a mixture of isotopes, with varying abundances. For carbon, the most abundant isotope is 12C, but 13C also occurs naturally at approximately 1.1% abundance nih.gov. In mass spectrometry, these naturally occurring heavier isotopes contribute to the signal intensity of molecules, creating a background that can overlap with signals from isotopically labeled compounds bioconductor.orgmdpi.com.

Compound List:

this compound

L-Fucose

L-Fuconate

GDP-L-fucose

Applications of L 1 13c Fucose in Diverse Biological Systems Research

Research in Microbial Metabolism

Glycoconjugate Biosynthesis and Salvage Pathways in Protozoan Parasites (e.g., Crithidia fasciculata, Leishmania mexicana)

L-Fucose is a fundamental monosaccharide component of many glycans and glycolipids in diverse organisms, including mammals, insects, and plants. In protozoan parasites such as Crithidia fasciculata and Leishmania mexicana, fucose and its derivatives are crucial for the synthesis of cell surface glycoconjugates, which are intimately involved in parasite survival, infectivity, and virulence in their hosts nih.govnih.govcambridge.org. These parasites primarily rely on salvage pathways for the synthesis of GDP-L-fucose (GDP-Fuc), the essential donor substrate for fucosylation reactions, as they lack the enzymatic machinery for de novo synthesis from GDP-mannose nih.govnih.govoup.com.

Research has identified specific enzymes responsible for fucose salvage in these organisms. In Crithidia fasciculata and Leishmania major, genes such as FKP40 and AFKP80 encode bifunctional proteins with kinase/pyrophosphorylase activities. These enzymes are critical for salvaging L-fucose and converting it into GDP-fucose, which is then utilized by glycosyltransferases for the synthesis of fucosylated glycoconjugates, including lipophosphoglycan (LPG) nih.govnih.govoup.comresearchgate.net. Studies have demonstrated that GDP-fucose is essential for the viability of Leishmania major, as evidenced by the inability to generate viable double mutants lacking FKP40 and AFKP80 unless the de novo pathway enzymes are ectopically expressed nih.govresearchgate.net. This highlights the critical dependence of these parasites on efficient fucose salvage pathways.

The use of labeled fucose, such as L-[1-13C]Fucose, allows for detailed investigations into the efficiency of these salvage pathways and the subsequent metabolic fate of fucose within the parasite, providing insights into their unique glycosylation machinery and potential therapeutic targets.

Key Findings in Protozoan Parasite Fucose Metabolism

Parasite SpeciesKey Salvage Pathway EnzymesPrimary Role in GDP-Fucose SynthesisEssentiality of GDP-Fucose
Crithidia fasciculataFKP40, AFKP80Salvage of L-fucose to GDP-fucoseImplied by pathway function
Leishmania mexicana/majorFKP40, AFKP80Salvage of L-fucose to GDP-fucose; also involved in D-Arap salvageEssential for viability

Ex Vivo Tissue Metabolism Investigations

Investigating cellular and tissue metabolism outside of a living organism, or ex vivo, provides a controlled environment to study metabolic processes with high resolution. Stable isotope tracing, particularly with ¹³C-labeled substrates like this compound, is a powerful methodology in this context. By supplying labeled compounds to tissue explants or cell cultures, researchers can track their uptake, conversion, and incorporation into various biomolecules, thereby elucidating metabolic fluxes and pathway dynamics.

A significant study utilized global ¹³C tracing and metabolic flux analysis on intact human liver tissue ex vivo ebi.ac.uknih.govresearchgate.netsapient.biodiva-portal.org. This research employed ¹³C-labeled media to trace a wide array of metabolic pathways within the liver tissue. The findings confirmed well-established liver metabolic functions, such as glucose production, and also revealed previously uncharacterized metabolic activities, including de novo creatine (B1669601) synthesis and branched-chain amino acid transamination. This approach demonstrated the capability of ¹³C tracing to provide in-depth, quantitative data on human liver metabolism, offering critical insights that may differ from animal models ebi.ac.uknih.govresearchgate.netsapient.biodiva-portal.org. While this specific study did not focus on fucose, it exemplifies the power of ¹³C tracing in dissecting complex tissue metabolism.

Earlier research also utilized labeled fucose, albeit with tritium (B154650) (³H), to investigate its role in glycoprotein (B1211001) biosynthesis in cultured human fibroblasts nih.gov. This study examined the incorporation of L-[1-³H]Fucose into non-collagenous glycoproteins secreted by these cells, providing foundational understanding of how fucose is metabolized and integrated into secreted extracellular matrix components. Such studies underscore the utility of labeled fucose in understanding glycosylation processes in tissue models.

The availability of this compound enables similar investigations into the metabolism of fucose in various ex vivo tissue models, contributing to a deeper understanding of how fucose is utilized in processes ranging from cell-surface modification to signaling pathways in health and disease.

Methodologies in Ex Vivo Tissue Metabolism Studies Using Labeled Fucose

Study Focus / Model SystemIsotopic Tracer UsedKey Methodologies EmployedPrimary Research Outcomes / Applications
Glycoprotein Biosynthesis L-[1-³H]FucoseTracing incorporation into secreted glycoproteins; analysis of labeled products.Elucidating fucose incorporation into secreted glycoproteins and extracellular matrix components in cultured human fibroblasts.
Global Liver Metabolism ¹³C-labeled mediumGlobal ¹³C tracing, Non-targeted Mass Spectrometry, Model-based Metabolic Flux Analysis.Characterizing a broad spectrum of metabolic pathways in intact human liver tissue; identifying novel metabolic activities and differences from rodent models.
Fucose Salvage Pathway Analysis This compound (Potential)¹³C-NMR, Mass Spectrometry, Metabolic Flux Analysis (in protozoan parasites).Quantifying flux through fucose salvage pathways; understanding GDP-fucose biosynthesis and its essentiality in parasitic organisms.

Compound Glossary

Advanced Research Directions and Methodological Enhancements with L 1 13c Fucose

Development of Novel L-[1-13C]Fucose-Derived Metabolic Probes

The core utility of this compound lies in its ability to be metabolically incorporated into glycoconjugates, allowing for the tracing of the 13C label. To enhance the functionality of this tracer, novel metabolic probes derived from this compound are being developed. These probes are engineered to not only trace metabolic flux but also to enable the identification and visualization of fucosylated molecules.

One promising approach involves the chemical synthesis of this compound analogs that incorporate bioorthogonal functional groups, such as azides or alkynes. These modified fucose molecules, once metabolized and incorporated into glycans, can be selectively targeted with complementary probes for various applications. For instance, an azide-modified this compound analog can be detected via "click chemistry," allowing for the attachment of fluorescent tags for imaging or affinity tags for the enrichment and subsequent proteomic analysis of fucosylated glycoproteins. nih.gov The presence of the 13C label provides an additional layer of information, allowing for the quantification of fucosylation dynamics through mass spectrometry.

The development of these novel probes requires careful consideration of their metabolic acceptance and processing by the cellular machinery. The enzymes of the fucose salvage pathway, including fucose kinase and GDP-fucose pyrophosphorylase, must be able to recognize and convert the modified fucose into its activated nucleotide sugar form, GDP-fucose. nih.gov Furthermore, the fucosyltransferases responsible for attaching fucose to glycans must also tolerate the modified substrate. mdpi.com

Table 1: Examples of this compound-Derived Metabolic Probes and Their Applications

Probe TypeFunctional GroupDetection MethodApplication
This compound-azideAzideClick Chemistry with alkyne-fluorophore/biotinFluorescence imaging of fucosylated glycans, Affinity purification for proteomics
This compound-alkyneAlkyneClick Chemistry with azide-fluorophore/biotinVisualization and enrichment of fucosylated proteins and lipids
Photo-activatable this compoundPhotoreactive groupUV cross-linking and mass spectrometryIdentification of fucose-binding proteins and fucosyltransferase interactomes

Integration of this compound Tracing with Multi-Omics Data for Systems Glycobiology

A systems-level understanding of glycosylation requires the integration of data from multiple "omics" platforms. nih.govnih.gov this compound tracing provides a critical functional layer to these datasets by quantifying the flux through fucosylation pathways, thereby connecting genomic and transcriptomic information to the glycoproteomic and metabolomic outputs.

By combining this compound tracing with transcriptomics (RNA-seq), researchers can correlate the expression levels of fucosylation-related genes (e.g., fucosyltransferases, enzymes of the de novo and salvage pathways) with the actual flux of fucose into glycans. nih.gov This can reveal post-transcriptional or allosteric regulation of these pathways that would not be apparent from gene expression data alone.

Similarly, integrating this compound tracing with proteomics allows for the identification and quantification of fucosylated proteins. nih.gov By measuring the rate of 13C incorporation into specific glycopeptides, it is possible to determine the fucosylation dynamics of individual proteins in response to various stimuli or in different disease states. This approach can help identify novel biomarkers and therapeutic targets. nih.gov

Metabolomic analyses performed in parallel with this compound tracing can provide a comprehensive picture of the metabolic state of the cell and how it influences fucosylation. For example, the availability of precursor molecules for the de novo synthesis of GDP-fucose, such as GDP-mannose, can be assessed alongside the flux through the fucose salvage pathway, providing insights into the metabolic regulation of fucosylation.

Refinement of Computational Models for Isotopic Flux Analysis in Complex Glycosylation Networks

Computational modeling is essential for interpreting the complex data generated from stable isotope tracing experiments. nih.gov 13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique that uses mathematical models to estimate intracellular metabolic fluxes from the isotopic labeling patterns of metabolites. rsc.orgnih.gov The use of this compound as a tracer requires the refinement of existing computational models to accurately simulate the flow of the 13C label through the intricate network of glycosylation reactions.

These refined models must incorporate detailed knowledge of the fucosylation pathways, including the stoichiometry and kinetics of the enzymatic reactions involved. This includes the de novo synthesis pathway, the salvage pathway, and the various fucosyltransferases that add fucose to different glycan structures. acs.org Software suites for 13C-MFA, such as 13CFLUX2, provide a framework for constructing these complex metabolic models and performing flux estimations. 13cflux.netresearchgate.netnih.gov

An important aspect of refining these models is to account for the compartmentalization of fucose metabolism. For instance, the synthesis of GDP-fucose occurs in the cytoplasm, while its utilization by fucosyltransferases takes place in the Golgi apparatus and endoplasmic reticulum. mdpi.com The models must therefore include transport steps between these compartments to accurately reflect the cellular reality.

By iteratively comparing the model predictions with experimental data from this compound tracing experiments, researchers can refine the model parameters and gain a more accurate and quantitative understanding of the regulation of fucosylation networks.

Table 2: Key Parameters for Computational Models of this compound Isotopic Flux

ParameterDescriptionData Source
Reaction StoichiometryThe balanced chemical equations for all enzymatic reactions in the fucosylation pathways.Biochemical literature and databases (e.g., KEGG, UniProt)
Enzyme KineticsMichaelis-Menten constants (Km) and maximal reaction velocities (Vmax) for key enzymes.Experimental measurements, literature data
Subcellular CompartmentationThe localization of enzymes and metabolites within the cell.Cell biology literature, protein localization databases
Isotopic Labeling of PrecursorsThe 13C enrichment of this compound in the culture medium.Experimental measurement
Mass Isotopomer DistributionsThe distribution of 13C in fucosylated glycans and other metabolites.Mass spectrometry data from this compound tracing experiments

High-Throughput Screening Methodologies Incorporating this compound

High-throughput screening (HTS) methodologies are crucial for the discovery of novel drugs and the identification of genes that regulate specific biological processes. nih.gov Incorporating this compound into HTS assays provides a powerful tool for screening for modulators of fucosylation.

One application of this compound in HTS is the development of assays to identify inhibitors of fucosyltransferases. concordia.ca In such an assay, a library of small molecules can be screened for their ability to block the incorporation of this compound into a specific acceptor substrate. The fucosylated product can be detected and quantified using mass spectrometry, which offers high sensitivity and specificity. This approach can be adapted to a microplate format for automated screening of large compound libraries.

Another HTS application is in genetic screens to identify genes that regulate fucose metabolism and fucosylation. For example, a genome-wide siRNA or CRISPR-based screen could be performed in which the readout is the level of this compound incorporation into cellular glycoproteins. nih.gov This would allow for the identification of novel genes involved in fucose transport, metabolism, and the regulation of fucosyltransferase expression and activity.

The development of such HTS assays requires robust and sensitive analytical methods for detecting the 13C label. Liquid chromatography-mass spectrometry (LC-MS) is a well-suited technique for this purpose, as it can separate and quantify the isotopologues of fucosylated glycans and glycopeptides.

Investigating Subcellular Fucose Metabolism and Compartmentation through Isotopic Labeling

The salvage pathway for fucose utilization begins with the transport of extracellular fucose across the plasma membrane. Recent studies have identified GLUT1 as a high-affinity fucose transporter. nih.gov Once inside the cell, L-fucose is converted to GDP-fucose in the cytoplasm. nih.gov This activated sugar donor is then transported into the lumen of the Golgi apparatus and endoplasmic reticulum, where fucosyltransferases reside. mdpi.com

By using this compound as a tracer and performing subcellular fractionation, researchers can measure the rate of 13C label incorporation into fucose-containing metabolites and glycoconjugates in different organelles. This allows for the quantification of the flux through the salvage pathway and the transport of GDP-fucose into the Golgi.

Furthermore, by comparing the labeling patterns from this compound with those from other 13C-labeled precursors of the de novo pathway (e.g., [13C]-glucose or [13C]-mannose), it is possible to dissect the relative contributions of the de novo and salvage pathways to the total GDP-fucose pool in different subcellular compartments. nih.gov This information is crucial for understanding how cells regulate the supply of GDP-fucose to meet the demands of protein and lipid fucosylation.

Q & A

Basic Research Questions

Q. How is L-[1-13C]Fucose synthesized with high isotopic purity, and what analytical methods validate its structural integrity?

  • Methodological Answer : Synthesis typically involves enzymatic or chemical incorporation of ¹³C at the C-1 position. Enzymatic methods use fucose salvage pathways with ¹³C-labeled precursors, while chemical synthesis employs protected intermediates for selective isotope introduction . Post-synthesis, nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for validating isotopic purity and structural fidelity. For example, ¹H-¹³C heteronuclear single-quantum coherence (HSQC) NMR confirms the labeled position, while high-resolution MS quantifies isotopic enrichment .

Q. What are the best practices for handling and storing this compound to ensure stability in experimental settings?

  • Methodological Answer : Store lyophilized this compound at –20°C in airtight, light-resistant containers to prevent hydrolysis and isotopic exchange. For in vitro studies, prepare fresh solutions in deuterated or ultrapure water to minimize solvent-induced degradation. Stability tests via thin-layer chromatography (TLC) or HPLC should be conducted periodically to monitor decomposition .

Q. How can this compound be used to track fucosylation dynamics in glycoprotein biosynthesis?

  • Methodological Answer : Incubate cells with this compound and extract glycoproteins post-treatment. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to trace ¹³C incorporation into fucosylated glycans. Isotopic enrichment ratios can quantify fucose utilization efficiency, while pulse-chase experiments reveal turnover rates .

Advanced Research Questions

Q. What experimental design frameworks (e.g., PICO, FINER) are optimal for studying this compound in disease models like cancer metastasis?

  • Methodological Answer : Apply the PICO framework to structure hypotheses:

  • Population : Cancer cell lines with dysregulated fucosylation (e.g., FUT8 knockout).
  • Intervention : this compound supplementation.
  • Comparison : Untreated cells or cells treated with unlabeled fucose.
  • Outcome : Metastatic potential via transwell assays or in vivo imaging.
    The FINER criteria ensure feasibility and novelty, such as comparing isotopic tracing to fluorescent tagging .

Q. How can researchers resolve contradictions in metabolic flux data generated using this compound?

  • Methodological Answer : Contradictions often arise from isotopic dilution or compartmentalization. Use compartmentalized metabolic modeling (e.g., COPASI software) to account for subcellular ¹³C distribution. Validate with isotopomer-specific MS/MS and orthogonal techniques like CRISPR-mediated enzyme knockout to isolate pathway contributions .

Q. What strategies integrate this compound tracing data with transcriptomic or proteomic datasets to study fucosylation regulation?

  • Methodological Answer : Employ multi-omics integration tools (e.g., MetaboAnalyst, Skyline) to correlate ¹³C flux with RNA-seq or proteomics data. For example, cluster fucosylated proteins showing high ¹³C enrichment with upregulated fucosyltransferases (FUTs) identified via RNA-seq. Bayesian network analysis can infer regulatory hierarchies .

Q. What are the limitations of using this compound in long-term in vivo studies, and how can they be mitigated?

  • Methodological Answer : Limitations include isotopic dilution from endogenous fucose pools and toxicity at high doses. Mitigation strategies:

  • Use stable isotope-resolved metabolomics (SIRM) with controlled dietary fucose in animal models.
  • Dose-response studies to identify non-toxic thresholds via histopathology and serum biomarkers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.